
Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazine 4 perchlorate is a synthetic organic compound belonging to the oxazine family of dyes. It is known for its vibrant green color and is primarily used in fluorescence imaging and as a laser dye. The compound’s chemical structure includes a phenoxazin-5-ium core with ethylamino and dimethyl substituents, making it highly fluorescent and suitable for various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazine 4 perchlorate typically involves the reaction of phenoxazine derivatives with perchloric acid. One common method includes the condensation of 3,7-bis(ethylamino)-2,8-dimethylphenoxazin-5-ium with perchloric acid under controlled conditions to yield oxazine 4 perchlorate .
Industrial Production Methods
Industrial production of oxazine 4 perchlorate often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazine 4 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, which can be further utilized in different applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of oxazine 4 perchlorate involves its ability to fluoresce under specific wavelengths of light. The compound absorbs light energy and re-emits it at a different wavelength, making it highly visible under fluorescence microscopy. This property is due to the electronic transitions within the phenoxazin-5-ium core, which are influenced by the ethylamino and dimethyl substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazine 750 perchlorate: Another oxazine dye with similar fluorescence properties but different substituents.
1,4-Oxazine: A simpler oxazine compound with different chemical properties and applications.
Uniqueness
Oxazine 4 perchlorate is unique due to its specific substituents, which enhance its fluorescence intensity and make it particularly suitable for biological and medical applications. Its ability to form stable dimers in solution further distinguishes it from other oxazine dyes .
Propriétés
Numéro CAS |
48193-79-9 |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-ethyl-7-ethylimino-2,8-dimethylphenoxazin-3-amine |
InChI |
InChI=1S/C18H21N3O/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3 |
Clé InChI |
PWLZRLVLUJPWOB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=NCC)C=C3O2)C |
Description physique |
Shiny green powder; [Acros Organics MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


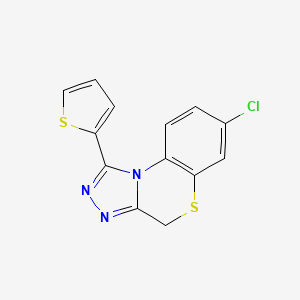

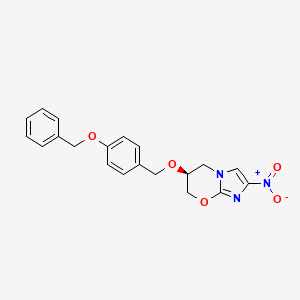
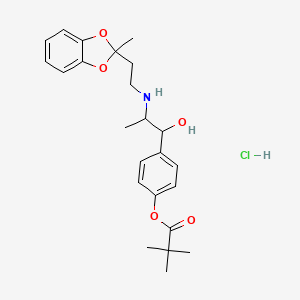
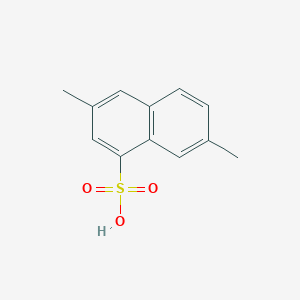
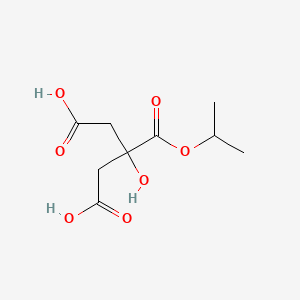
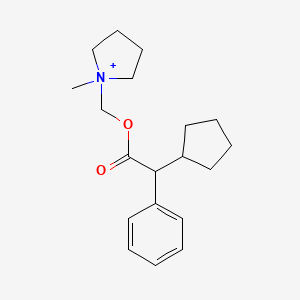

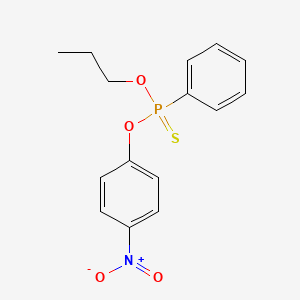
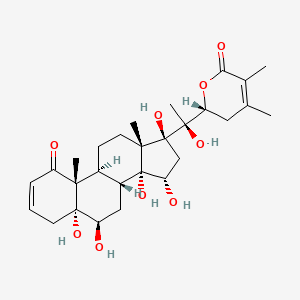
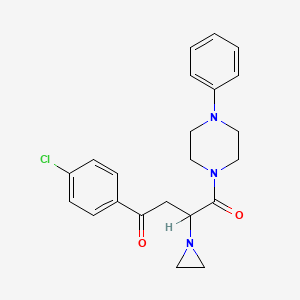
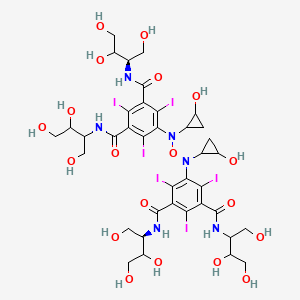
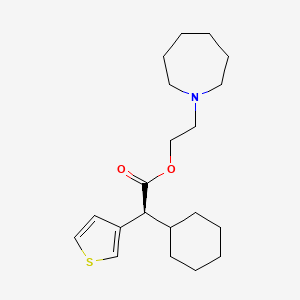
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)
